(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone
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Description
“(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone” is a chemical compound with the molecular weight of 272.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18NOS/c1-10-6-8-11(9-7-10)15(18)14-12-4-2-3-5-13(12)19-16(14)17/h6-9,19H,2-5,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.39 .Scientific Research Applications
Synthesis and Chemical Transformations
- Novel Transformations in Thiophenes : Research by Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, including derivatives of 2-amino-thiophene-3-carboxamides and ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These transformations are crucial in synthesizing new chemical structures like thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and 2-(5-amino-1H-1,2,3-triazol-1-yl)thiophenes (Pokhodylo et al., 2010).
Molecular Structure Analysis
- Crystal and Molecular Structures : Kubicki et al. (2012) reported on the crystal and molecular structures of two 2-aminothiophene derivatives, which are potential allosteric enhancers at the human A1 adenosine receptor. This research offers insights into the molecular conformation and intermolecular interactions of these compounds (Kubicki et al., 2012).
Biological Activities
Antimicrobial Activity : A study by Patel et al. (2011) involved synthesizing new pyridine derivatives, including compounds based on 2-amino substituted benzothiazoles, which showed modest activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Allosteric Modulation of A1-Adenosine Receptor : Dalpiaz et al. (2002) investigated 2-amino-benzoylthiophene derivatives for their ability to enhance adenosine A1 receptor agonist binding. Such compounds could have implications in pharmacological modulation of this receptor, potentially contributing to new therapeutic strategies (Dalpiaz et al., 2002).
properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c14-13-11(12(15)10-6-3-7-16-10)8-4-1-2-5-9(8)17-13/h3,6-7H,1-2,4-5,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVGUPYLMPDNAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368902 |
Source
|
Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone | |
CAS RN |
29462-24-6 |
Source
|
Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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